![molecular formula C25H31N7O2 B3145309 6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 571189-51-0](/img/structure/B3145309.png)
6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one
概要
説明
N-メチルパルボシクリブは、サイクリン依存性キナーゼ4および6の選択的阻害剤であるパルボシクリブの誘導体です。これらのキナーゼは細胞周期の調節、特にG1期からS期への移行において重要な役割を果たします。 これらのキナーゼを阻害することにより、N-メチルパルボシクリブは癌細胞の増殖を効果的に阻止することができ、ホルモン受容体陽性およびヒト上皮成長因子受容体2陰性乳癌の治療に有望な候補となります .
作用機序
N-メチルパルボシクリブは、サイクリン依存性キナーゼ4および6を選択的に阻害することでその効果を発揮します。これらのキナーゼは、細胞が細胞周期のG1期からS期に移行することを可能にする網膜芽細胞腫タンパク質のリン酸化に不可欠です。 これらのキナーゼを阻害することにより、N-メチルパルボシクリブは網膜芽細胞腫タンパク質のリン酸化を防ぎ、それによって細胞周期の進行を停止させ、癌細胞の増殖を阻害します .
類似化合物:
リボシクリブ: 乳癌の治療に使用される別のサイクリン依存性キナーゼ4および6阻害剤。
アベマシクリブ: パルボシクリブやリボシクリブと同様に、サイクリン依存性キナーゼ4および6を阻害しますが、異なる薬物動態プロファイルを持っています。
独自性: N-メチルパルボシクリブは、サイクリン依存性キナーゼ4および6を選択的に阻害することを可能にする特定の分子構造のために独特です。 この選択性により、他の類似化合物と比較して、標的外効果が少ない強力な阻害剤になります .
生化学分析
Biochemical Properties
6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cyclin-dependent kinases, which are essential for regulating the cell cycle . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme.
Cellular Effects
The effects of 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one on various cell types are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell division . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and metabolism.
Molecular Mechanism
The molecular mechanism of action of 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes, and either inhibits or activates their function. This binding often involves the formation of hydrogen bonds and van der Waals interactions, which stabilize the compound within the enzyme’s active site. Additionally, it can lead to changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but can degrade over time when exposed to light or heat . Long-term exposure to the compound can lead to sustained changes in cellular behavior, including alterations in cell cycle progression and metabolic activity.
Dosage Effects in Animal Models
The effects of 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one vary with different dosages in animal models. At low doses, it can effectively inhibit specific enzymes without causing significant toxicity. At higher doses, it may lead to adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical response.
Metabolic Pathways
6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can inhibit enzymes involved in nucleotide synthesis, leading to changes in the availability of nucleotides for DNA replication and repair . These interactions can have downstream effects on cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. For example, it may be transported into the nucleus by nuclear transport proteins, where it can exert its effects on gene expression .
Subcellular Localization
The subcellular localization of 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one is critical for its activity and function. It is often directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production . These localization patterns are essential for understanding the compound’s biochemical and cellular effects.
準備方法
合成経路および反応条件: N-メチルパルボシクリブの合成には、いくつかの重要なステップが含まれます。
環化反応: 2-アセチル-2-ブテン酸メチルエステルとマロンジニトリルは、アルカリ性条件下で環化反応を起こし、1,4,5,6-テトラヒドロ-2-メトキシ-4-メチル-5-アセチル-6-オキシ-3-ピリジンカルボニトリルを生成します。
置換反応: 生成された中間体は、酸結合剤の存在下でハロゲン化シクロペンタンと反応し、N-シクロペンチル-1,4,5,6-テトラヒドロ-2-メトキシ-4-メチル-5-アセチル-6-オキシ-3-ピリジンカルボニトリルを生成します。
縮合反応: この中間体は、N-[5-(1-ピペラジニル)-2-ピリジニル]グアニジンと縮合反応を起こし、6-アセチル-8-シクロペンチル-5,8-ジヒドロ-5-メチル-2-[5-(1-ピペラジニル)-2-ピリジニル]アミノ-ピリド[2,3-d]ピリミジン-7(6H)-オンを生成します。
工業生産方法: N-メチルパルボシクリブの工業生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。 これは、入手しやすい原料、効率的な反応条件、環境に優しいプロセスを使用し、コスト効率と持続可能性を確保します .
化学反応の分析
反応の種類: N-メチルパルボシクリブは、以下を含むさまざまな化学反応を起こします。
酸化: 酸素の付加または水素の除去が含まれます。
還元: 水素の付加または酸素の除去が含まれます。
置換: ある原子または原子団を別の原子または原子団で置き換えることが含まれます。
一般的な試薬と条件:
酸化: セレン酸ナトリウムは、一般的に酸化剤として使用されます。
還元: パラジウム触媒の存在下での水素ガス。
置換: ハロゲン化化合物と酸結合剤。
主な生成物: これらの反応から生成される主な生成物には、N-メチルパルボシクリブの合成に不可欠なさまざまな中間体が含まれます .
4. 科学研究への応用
N-メチルパルボシクリブは、いくつかの科学研究への応用があります。
化学: サイクリン依存性キナーゼの阻害を研究するためのモデル化合物として使用されます。
生物学: 細胞周期の調節における役割と癌細胞の増殖を阻止する可能性について調査されています。
医学: ホルモン受容体陽性およびヒト上皮成長因子受容体2陰性乳癌の治療薬として検討されています。
科学的研究の応用
N-Methyl Palbociclib has several scientific research applications:
Chemistry: Used as a model compound to study the inhibition of cyclin-dependent kinases.
Biology: Investigated for its role in cell cycle regulation and its potential to halt the proliferation of cancer cells.
Medicine: Explored as a therapeutic agent for hormone receptor-positive and human epidermal growth factor receptor 2-negative breast cancer.
Industry: Potential applications in the development of new cancer therapies and as a reference compound in pharmaceutical research
類似化合物との比較
Ribociclib: Another cyclin-dependent kinase 4 and 6 inhibitor used in the treatment of breast cancer.
Abemaciclib: Similar to Palbociclib and Ribociclib, it inhibits cyclin-dependent kinases 4 and 6 but has a different pharmacokinetic profile.
Uniqueness: N-Methyl Palbociclib is unique due to its specific molecular structure, which allows for selective inhibition of cyclin-dependent kinases 4 and 6. This selectivity makes it a potent inhibitor with fewer off-target effects compared to other similar compounds .
特性
IUPAC Name |
6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N7O2/c1-16-20-15-27-25(28-21-9-8-19(14-26-21)31-12-10-30(3)11-13-31)29-23(20)32(18-6-4-5-7-18)24(34)22(16)17(2)33/h8-9,14-15,18H,4-7,10-13H2,1-3H3,(H,26,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSZUBKCQUPZFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C)C5CCCC5)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101107181 | |
| Record name | 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101107181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
571189-51-0 | |
| Record name | 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=571189-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101107181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-ethynylbenzo[b]thiophene](/img/structure/B3145228.png)
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dichlorophenyl)prop-2-en-1-one](/img/structure/B3145231.png)

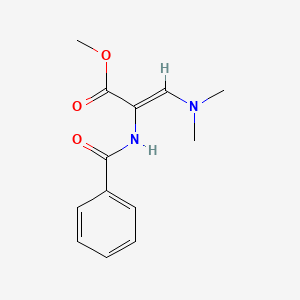

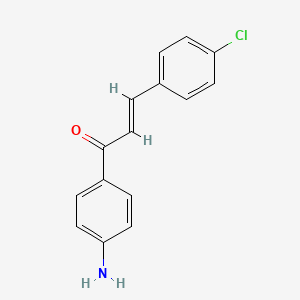
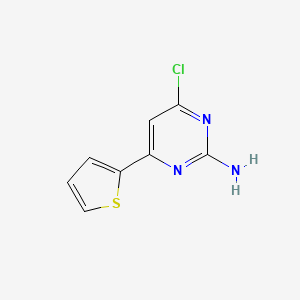

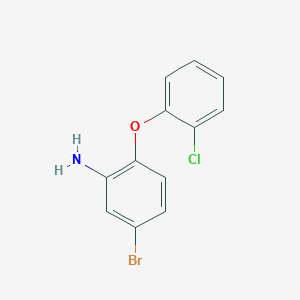
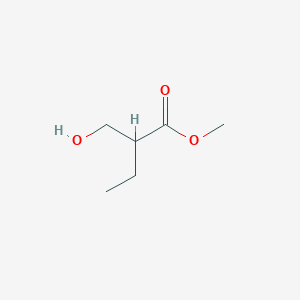
![4-[[4-(4-Morpholinyl)butyl]thio]-phenol hcl](/img/structure/B3145291.png)
![(3R,5R,8S,10S,13S,14S)-3-Hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,10,12,13,14,15,16-tetradecahydro-17H-cyclopenta[A]phenanthren-17-one](/img/structure/B3145294.png)


